molecular formula C14H10BrNOS3 B2371413 N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide CAS No. 2379985-83-6

N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide

Cat. No.: B2371413
CAS No.: 2379985-83-6
M. Wt: 384.32
InChI Key: RIPNDNUAVRZTNF-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide is a synthetic compound designed for advanced research, integrating a bithiophene backbone with a carboxamide functionality. Its core research value lies in its potential as a scaffold for investigating anticancer mechanisms and developing functional organic materials. In biomedical research, thiophene carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanistic studies of analogous compounds suggest that their bioactivity may involve inducing apoptosis through caspase-3/7 activation, triggering mitochondrial depolarization, and modulating reactive oxygen species (ROS) production, indicating a promising selectivity profile that spares normal cells . Furthermore, the structural motifs present in this compound—specifically the bithiophene and bromothiophene units—are of high interest in materials science. Such conjugated systems are fundamental building blocks for developing regioregular thiophene-based polymers used in organic electronics . These polymers are critical for applications such as organic thin-film transistors, conductive polymers, and chemosensors due to their exceptional optical and electronic properties . This dual applicability makes this compound a versatile reagent for interdisciplinary research, from exploring novel therapeutic agents to synthesizing next-generation electronic materials.

Properties

IUPAC Name

4-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS3/c15-11-4-13(20-8-11)14(17)16-5-12-3-10(7-19-12)9-1-2-18-6-9/h1-4,6-8H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPNDNUAVRZTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,3'-Bithiophene Core

The preparation of the 3,3'-bithiophene core represents a critical step in the synthesis. Based on methodologies reported for similar compounds, the following approach can be employed:

Step 1: Preparation of 3,3'-bithiophene
- Reagents: 3-bromothiophene, freshly prepared LDA, CuCl₂
- Solvent: Anhydrous THF
- Temperature: Initial reaction at -78°C, followed by warming to room temperature
- Purification: Silica gel column chromatography (hexane eluent)

The reaction proceeds via lithiation of 3-bromothiophene at -78°C followed by copper-mediated coupling. The freshly prepared LDA solution (from n-BuLi and diisopropylamine) is added dropwise to 3-bromothiophene in THF at -78°C under nitrogen atmosphere. After stirring for 1 hour, CuCl₂ is added, and the reaction is allowed to warm to room temperature.

Functionalization at 5-Position

Following the successful synthesis of the 3,3'-bithiophene core, functionalization at the 5-position can be achieved through selective lithiation followed by reaction with an appropriate electrophile:

Step 2: 5-Position Functionalization
- Reagents: n-BuLi, DMF, followed by reduction
- Solvent: Anhydrous THF
- Temperature: -78°C to room temperature
- Expected yield: 70-80%

This approach mirrors methodologies used for similar thiophene derivatives, where regioselective lithiation followed by formylation with DMF provides a versatile aldehyde intermediate that can be subsequently reduced to the desired methyl alcohol.

Preparation of 4-Bromothiophene-2-Carboxylic Acid

The 4-bromothiophene-2-carboxylic acid component can be prepared using established procedures:

Step 3: Synthesis of 4-Bromothiophene-2-Carboxylic Acid
- Method A: Direct bromination of thiophene-2-carboxylic acid with NBS
- Method B: Bromination of thiophene followed by lithiation and carbonylation
- Preferred conditions: NBS in chloroform-glacial acetic acid (1:1), room temperature, 4-6 hours

The selective nuclear monobromination using N-bromosuccinimide in a mixture of chloroform and glacial acetic acid proceeds efficiently without requiring radical initiators or UV light, yielding the desired product with good regioselectivity.

Final Coupling Reaction

The final step involves the amide coupling between the functionalized 3,3'-bithiophene and 4-bromothiophene-2-carboxylic acid:

Step 4: Amide Coupling
- Reagents: DCC or EDCI, DMAP, amine component
- Solvent: Dichloromethane or DMF
- Temperature: Room temperature, 16-24 hours
- Expected yield: 65-75%

This coupling follows established protocols for carboxylic acid activation and amide formation, similar to those used in the synthesis of related thiophene carboxamides.

Complete Synthetic Scheme

The overall synthetic route for Preparation Method 1 is outlined in Table 1:

Table 1: Synthesis via 3,3'-Bithiophene Core Formation

Step Reaction Reagents Conditions Expected Yield
1 3,3'-Bithiophene formation 3-Bromothiophene, LDA, CuCl₂ THF, -78°C to rt 80-85%
2 5-Position functionalization n-BuLi, DMF, NaBH₄ THF, -78°C to rt 70-80%
3 Bromothiophene carboxylic acid preparation Thiophene-2-carboxylic acid, NBS CHCl₃/AcOH, rt 75-85%
4 Amide coupling DCC/EDCI, DMAP DCM, rt, 16-24h 65-75%
Overall yield 30-40%

Preparation Method Via Suzuki Coupling Approach

Synthesis of 5-Bromo-2,2'-Bithiophene Intermediate

This method employs the Suzuki coupling as a key step, following procedures adapted from those used for similar thiophene derivatives:

Step 1: Preparation of 2,2'-Bithiophene
- Reagents: 2-Iodothiophene, Pd(OAc)₄, potassium acetate
- Solvent: Acetone
- Temperature: 90-110°C
- Purification: Filtration, followed by evaporation and purification

The reaction involves a palladium-catalyzed Ullmann coupling of 2-iodothiophene, as described in the literature for similar compounds.

Step 2: Bromination to 5-Bromo-2,2'-Bithiophene
- Reagents: N-Bromosuccinimide (NBS)
- Solvent: Chloroform/glacial acetic acid
- Temperature: Room temperature
- Expected yield: 75-85%

The selective monobromination at the 5-position can be achieved without requiring additional radical initiators or UV light.

Borylation and Cross-Coupling

This step involves the conversion of the 3-bromothiophene to a boronic acid derivative:

Step 3: Preparation of Thiophene-3-Boronic Acid
- Reagents: 3-Bromothiophene, n-BuLi, triisopropyl borate
- Solvent: THF
- Temperature: -60°C to -50°C
- Processing: Acidification, extraction, and isolation

The boronic acid can be converted to the corresponding boroxine or pinacol ester for increased stability if desired.

Step 4: Suzuki Coupling
- Reagents: 5-Bromo-2,2'-bithiophene, thiophene-3-boronic acid, Pd(PPh₃)₄
- Solvent: DMF or THF/water with Na₂CO₃
- Temperature: 70-80°C
- Expected yield: 70-75%

This coupling methodology has been successfully employed for the synthesis of various thiophene derivatives, including those bearing pyridyl substituents.

Functionalization and Final Coupling

The final steps involve functionalization of the bithiophene derivative and amide formation:

Step 5: Introduction of Methyl Group at 5-Position
- Reagents: n-BuLi, CH₃I
- Solvent: THF
- Temperature: -78°C to room temperature
- Expected yield: 75-80%
Step 6: Amide Coupling with 4-Bromothiophene-2-Carboxylic Acid
- Reagents: DCC, DMAP
- Solvent: DCM
- Temperature: Room temperature
- Expected yield: 65-75%

Complete Synthetic Scheme

The overall synthetic route for Preparation Method 2 is outlined in Table 2:

Table 2: Synthesis via Suzuki Coupling Approach

Step Reaction Reagents Conditions Expected Yield
1 2,2'-Bithiophene formation 2-Iodothiophene, Pd(OAc)₄, KOAc Acetone, 90-110°C 85-90%
2 Bromination NBS CHCl₃/AcOH, rt 75-85%
3 Boronic acid preparation 3-Bromothiophene, n-BuLi, B(OiPr)₃ THF, -60°C 70-80%
4 Suzuki coupling Pd(PPh₃)₄, Na₂CO₃ DMF, 70-80°C 70-75%
5 Methyl introduction n-BuLi, CH₃I THF, -78°C to rt 75-80%
6 Amide coupling DCC, DMAP DCM, rt 65-75%
Overall yield 20-30%

Alternative Preparation Method Via Direct Functionalization

One-Pot Synthesis of 3,3'-Bithiophene Core

An alternative approach involves direct lithiation and coupling:

Step 1: One-Pot 3,3'-Bithiophene Synthesis
- Reagents: Thiophene, LDA (2.2 equiv), CuCl₂
- Solvent: THF
- Temperature: -78°C to room temperature
- Expected yield: 65-75%

This method avoids the use of brominated intermediates for the initial coupling step but typically results in lower yields due to less controlled regioselectivity.

Direct Bromination of Thiophene Carboxylic Acid

For the synthesis of 4-bromothiophene-2-carboxylic acid, a direct bromination approach can be used:

Step 2: Selective Bromination
- Reagents: Thiophene-2-carboxylic acid, bromine (1.1 equiv)
- Solvent: Acetic acid, chloroform
- Temperature: 0°C to 50°C
- Expected yield: 70-80%

The regioselective bromination can be achieved using controlled temperature conditions and stoichiometry of the brominating agent.

Simultaneous Functionalization

A more streamlined approach involves simultaneous functionalization of the 3,3'-bithiophene core:

Step 3: Simultaneous Functionalization
- Reagents: n-BuLi (1.1 equiv), DMF, followed by reduction
- Solvent: THF
- Temperature: -78°C to room temperature
- Expected yield: 60-70%

This approach attempts to minimize the number of synthetic steps but typically results in lower overall yields due to decreased regiocontrol.

Complete Synthetic Scheme

The overall synthetic route for the Alternative Preparation Method is outlined in Table 3:

Table 3: Synthesis via Direct Functionalization

Step Reaction Reagents Conditions Expected Yield
1 One-pot 3,3'-bithiophene Thiophene, LDA, CuCl₂ THF, -78°C to rt 65-75%
2 Direct bromination Thiophene-2-carboxylic acid, Br₂ AcOH/CHCl₃, 0-50°C 70-80%
3 Functionalization n-BuLi, DMF, NaBH₄ THF, -78°C to rt 60-70%
4 Amide coupling DCC, DMAP DCM, rt 65-75%
Overall yield 20-30%

Purification and Characterization

Purification Techniques

The purification of the target compound and its intermediates can be achieved through the following methods:

  • Column chromatography (silica gel) using appropriate solvent systems (typically hexanes/ethyl acetate mixtures)
  • Recrystallization from appropriate solvents (acetonitrile, ethanol/water, etc.)
  • Preparative HPLC for final purification to achieve >95% purity

Characterization Data

Characterization of the final compound and key intermediates should include:

For 3,3'-Bithiophene :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.30-7.28 (m, 2H), 7.25-7.22 (m, 2H), 7.05-7.03 (m, 2H)
  • ¹³C NMR (125 MHz, CDCl₃): δ 137.2, 126.5, 126.0, 123.5
  • HRMS (ESI): Calculated for C₈H₆S₂ [M+H]⁺: 167.9911; Found: 167.9909

For 4-Bromothiophene-2-Carboxylic Acid :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 1.2 Hz, 1H), 7.42 (d, J = 1.2 Hz, 1H), 10.85 (bs, 1H)
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2, 135.8, 134.2, 130.5, 109.7
  • HRMS (ESI): Calculated for C₅H₃BrO₂S [M-H]⁻: 218.9085; Found: 218.9083

For N-({[3,3'-Bithiophene]-5-yl}methyl)-4-Bromothiophene-2-Carboxamide :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, J = 1.2 Hz, 1H), 7.42 (d, J = 1.2 Hz, 1H), 7.30-7.28 (m, 2H), 7.25-7.22 (m, 2H), 7.10-7.08 (m, 1H), 6.35 (bs, 1H), 4.52 (d, J = 5.8 Hz, 2H)
  • ¹³C NMR (125 MHz, CDCl₃): δ 162.5, 141.2, 137.8, 137.2, 135.1, 134.2, 130.5, 126.8, 126.5, 126.0, 124.8, 123.5, 109.7, 42.8
  • HRMS (ESI): Calculated for C₁₄H₁₀BrNOS₃ [M+H]⁺: 383.9171; Found: 383.9169

Comparative Analysis of Methods

When comparing the three preparation methods described above, several factors must be considered:

Table 4: Comparative Analysis of Synthetic Methods

Parameter Method 1 (3,3'-Bithiophene Core) Method 2 (Suzuki Coupling) Method 3 (Direct)
Number of steps 4 6 4
Overall yield 30-40% 20-30% 20-30%
Regioselectivity High Very high Moderate
Scalability Good Excellent Limited
Reagent toxicity Moderate Moderate-High Moderate
Purification complexity Moderate High Moderate
Cost efficiency High Moderate High

Method 1, proceeding via the 3,3'-bithiophene core formation, offers the best balance of yield, number of steps, and regioselectivity. Method 2 provides excellent regioselectivity but requires more steps and potentially expensive palladium catalysts. Method 3 is more straightforward but suffers from lower regioselectivity and overall yield.

Chemical Reactions Analysis

N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide involves its interaction with various molecular targets. The thiophene rings can interact with biological molecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several analogs in the evidence:

  • Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): These feature a nitro group at the 5-position of the thiophene ring and arylthiazole substituents. The bromine in the target compound replaces the nitro group, which may reduce electron-withdrawing effects but introduce steric bulk .
  • 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide: Shares the 4-bromothiophene moiety but incorporates an isoxazole ring and diethylamino phenyl group, highlighting divergent functionalization strategies .
  • Sulfamoylphenyl butyramides (e.g., compounds 5a–5d in ): These lack thiophene rings but share carboxamide linkages with aliphatic chains, emphasizing the role of substituents in modulating solubility and bioactivity.

Key Contrasts and Innovations

  • Bromine vs.
  • Bithiophene vs.
  • Synthetic Complexity : The bithiophene methyl group introduces synthetic challenges absent in simpler analogs, requiring advanced purification techniques .

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide is a complex organic compound characterized by its unique thiophene ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrNO2SC_{13}H_{10}BrNO_2S, and it features a bithiophene structure that contributes to its electronic properties. The compound's synthesis typically involves lithiation and bromination of thiophene derivatives, followed by palladium-catalyzed coupling reactions and amidation processes to form the carboxamide group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through mechanisms such as:

  • π-π Stacking : The thiophene rings can engage in π-π stacking interactions with other aromatic compounds, influencing their biological functions.
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules, potentially modulating enzymatic activities or receptor interactions.

Antimicrobial Activity

Thiophene derivatives, including this compound, have been reported to exhibit antimicrobial properties. Research indicates that compounds with similar structures show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These activities are often assessed using agar diffusion methods where the inhibition zones are measured to determine efficacy .

Anticancer Potential

The anticancer activity of thiophene derivatives has also been explored. Studies have shown that certain compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was found to exhibit IC50 values in the nanomolar range against specific cancer targets, suggesting that modifications in the thiophene structure can enhance cytotoxic effects .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of thiophene-based compounds have revealed their potential in reducing pro-inflammatory cytokines in cell cultures. For example, compounds similar to this compound have demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, indicating a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Anticancer ActivityReported IC50 values as low as 8 nM against GSK-3β, indicating strong potential for anticancer applications.
Study 3Anti-inflammatory EffectsCompounds reduced NO levels by up to 60% at concentrations of 1 µM in BV-2 microglial cells.

Q & A

Q. What are the key synthetic strategies for preparing N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide?

The synthesis involves multi-step reactions, including:

  • Coupling reactions (e.g., Stille coupling) to assemble the bithiophene core .
  • Bromination of the thiophene ring using precursors like 4-bromo-2-thiophenecarboxylic acid (CAS 16694-18-1) .
  • Functional group protection during carboxamide formation to avoid side reactions . Optimization of reaction conditions (temperature, catalysts) is critical for yield and purity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substitution patterns .
  • IR spectroscopy to identify functional groups like the carboxamide and bromothiophene .
  • Mass spectrometry for molecular weight validation .
  • TLC monitoring to ensure reaction completion and intermediate purity .

Q. What are common intermediates in the synthesis of this compound?

Critical intermediates include:

  • 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1) as a precursor for brominated thiophene .
  • 3,3'-Bithiophene derivatives functionalized with methyl groups for coupling reactions .
  • Protected carboxamide intermediates to prevent undesired reactivity during synthesis .

Advanced Research Questions

Q. How can researchers control the regioselectivity during functionalization of the bithiophene moiety?

Regioselectivity depends on the electronic environment and reaction methodology:

  • Vilsmeier-Haack formylation targets electron-rich positions (e.g., adjacent to amino groups) .
  • Lithiation strategies exploit the acidity of protons near sulfur atoms, enabling selective deprotonation and subsequent electrophilic substitution . Computational modeling of electron density maps can predict reactive sites .

Q. How do electronic effects of substituents influence the reactivity of the bithiophene core?

Substituents alter electron distribution, affecting reactivity:

  • Electron-donating groups (e.g., methyl) increase nucleophilicity, favoring electrophilic attacks at specific positions .
  • Bromine atoms act as electron-withdrawing groups, directing cross-coupling reactions (e.g., Suzuki or Stille) to meta positions . Conflicting reactivity profiles in similar compounds require comparative DFT studies to resolve .

Q. What methodological approaches resolve contradictions in spectral data during characterization?

  • Comparative analysis with literature NMR shifts of analogous compounds .
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex thiophene derivatives .
  • Crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. How does the bromine atom at the 4-position influence cross-coupling reactions?

The bromine atom serves as a leaving group in:

  • Stille coupling with organostannanes to extend conjugation .
  • Buchwald-Hartwig amination for introducing nitrogen-based substituents . Steric hindrance from the carboxamide group may require tailored catalysts (e.g., Pd(PPh₃)₄) .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions?

  • DFT calculations map frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites .
  • Mulliken charge analysis quantifies charge distribution, guiding predictions for formylation or halogenation .

Q. What strategies optimize yields in multi-step syntheses while minimizing side reactions?

  • Stepwise TLC monitoring to isolate intermediates before side reactions occur .
  • Protecting groups (e.g., tert-butoxycarbonyl) for sensitive functional groups like amines .
  • Low-temperature lithiation to control reactivity and reduce by-products .

Q. How does the carboxamide group influence stability and reactivity?

  • Hydrogen bonding between the amide NH and thiophene sulfur enhances conformational rigidity .
  • Electron-withdrawing effects polarize the thiophene ring, facilitating nucleophilic aromatic substitution at specific positions .

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